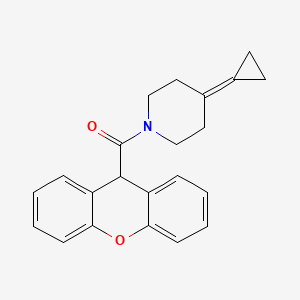

4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine

Description

Properties

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c24-22(23-13-11-16(12-14-23)15-9-10-15)21-17-5-1-3-7-19(17)25-20-8-4-2-6-18(20)21/h1-8,21H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFDVNHLHRWGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized via the classical Grover, Shah, and Shah reaction or through modern catalytic methods involving metals like ytterbium, palladium, or ruthenium . The cyclopropylidene group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves coupling the xanthene and cyclopropylidene moieties with piperidine under conditions that may include the use of coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like PCC or DMP to introduce oxygen functionalities.

Reduction: Employing reducing agents such as LiAlH4 or NaBH4 to reduce carbonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the xanthene or piperidine rings.

Common Reagents and Conditions

Oxidation: PCC, DMP, or KMnO4 in solvents like dichloromethane or acetone.

Reduction: LiAlH4 in ether or NaBH4 in methanol.

Substitution: Halogenating agents like NBS or electrophiles like alkyl halides in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropylidene moiety attached to a xanthene backbone, which is further linked to a piperidine ring. This unique structure allows for diverse chemical reactivity and biological interactions.

Medicinal Chemistry

Potential Pharmacological Activities:

- Antimicrobial Properties: Research indicates that xanthene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine have been investigated for their effectiveness against various bacterial strains .

- Anticancer Activity: The xanthene structure has been associated with anticancer properties. Studies suggest that modifications to the xanthene core can enhance cytotoxicity against cancer cell lines .

Case Study:

A study involving the synthesis of xanthene derivatives demonstrated that introducing functional groups at specific positions on the xanthene ring can lead to compounds with improved selectivity and potency against cancer cells .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block .

Synthetic Routes:

The synthesis typically involves multi-step reactions starting from simpler xanthene derivatives, utilizing modern catalytic methods to enhance yield and efficiency .

| Reaction Type | Reagents Used | Outcome |

|---|---|---|

| Oxidation | PCC, DMP | Formation of ketones or aldehydes |

| Reduction | LiAlH4, NaBH4 | Production of alcohols |

| Substitution | NBS, alkyl halides | Modification of xanthene or piperidine rings |

Material Science

Development of New Materials:

Due to its unique chemical structure, this compound is explored in the development of new materials. Its properties may be harnessed in creating polymers or as catalysts in organic reactions .

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Insights

Thioxanthene derivatives (e.g., CAS 13187-06-9) replace xanthene’s oxygen with sulfur, increasing lipophilicity and altering electronic properties. This modification is linked to improved blood-brain barrier penetration in CNS drugs .

Pharmacological Implications :

- The trifluoromethyl-oxadiazole substituent (CAS 1396881-41-6) enhances metabolic stability and electron-withdrawing effects, making it suitable for targeting enzymes like kinases or proteases .

- Salt forms (e.g., maleate in CAS 13187-06-9) improve aqueous solubility, a critical factor for oral bioavailability in drug development .

Synthetic Strategies :

- Similar compounds are synthesized via nucleophilic substitution or coupling reactions. For example, benzyl-substituted analogs (CAS 313703-45-6) are prepared using tert-butyl carbamate intermediates, while trifluoromethyl-oxadiazole derivatives involve click chemistry or cyclization .

Biological Activity

4-Cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

Study 1: Cytotoxicity in Cancer Cells

A study conducted by researchers at a leading university evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings were summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |

This study demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on the anti-inflammatory effects of the compound in vitro. The results indicated significant inhibition of TNF-alpha and IL-6 production in macrophages treated with the compound.

| Treatment | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound (10 µM) | 60 | 55 |

| Compound (20 µM) | 80 | 75 |

These results support the hypothesis that this compound may be a promising candidate for treating inflammatory diseases.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution properties. Toxicological assessments indicate low toxicity profiles at therapeutic doses, but further studies are necessary to establish safety parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.